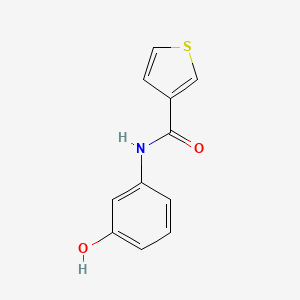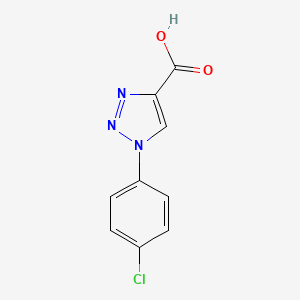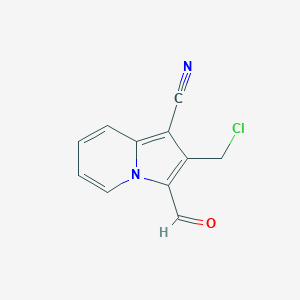
2-(Chloromethyl)-3-formylindolizine-1-carbonitrile
概要
説明
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include details about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity with common substances.科学的研究の応用
Synthesis and Chemical Reactions
Pyrazolo[1,5-a]Pyrimidine Derivatives : The compound 2-(cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, closely related to 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile, has been used in the synthesis of novel polyheterocyclic compounds, including various tetraheterocyclic compounds (Metwally, Abdallah, & Almabrook, 2017).
Reactivity with Amino Compounds : The reactivity of 3-dimethylamino-2-formylpropenenitrile, a compound structurally similar to 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile, with various amino compounds has led to the synthesis of 5-formylcytosine derivatives, showcasing its potential in creating diverse chemical structures (Jachak, Mittelbach, & Junek, 1993).
Synthesis of Indolizine Derivatives : A method involving aldehydes, isocyanides, and 2-pyridylacetonitrile, which is structurally similar to 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile, was used for the synthesis of indolizine derivatives. This method demonstrates high selectivity and atom economy, highlighting the compound's usefulness in efficient chemical synthesis (Atar, Kang, & Jadhav, 2020).
Conversion to Piperidines : 2-(2-Cyano-2-phenylethyl)aziridines, structurally similar to 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile, were converted into cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These piperidines served as substrates for further chemical transformations into various functionalized compounds (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).
Synthesis of Pyridoquinazoline Derivatives : The compound 2-chloro-4,6-dimethylpyridine-3-carbonitrile, which is related to 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile, has been used in the synthesis of pyridoquinazoline derivatives, indicating its role in forming complex heterocyclic structures (Yassin, 2009).
Generation of Poly-Substituted Pyridines : A regioselective annulation approach was developed using β-ketonitrile and N-substituted pyrrole-2-carboxaldehyde, compounds structurally related to 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile, to generate 5-acylindolizine-7-carbonitriles and poly-substituted pyridines (Kim, Lee, Yoon, & Kim, 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(chloromethyl)-3-formylindolizine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-5-8-9(6-13)10-3-1-2-4-14(10)11(8)7-15/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBBLRGXZYSRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C=O)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-formylindolizine-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




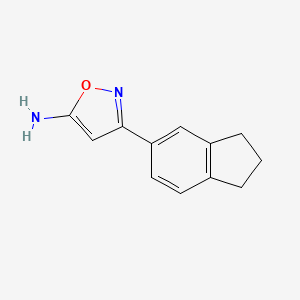
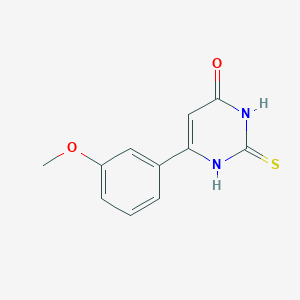
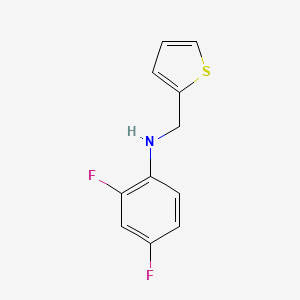
![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)

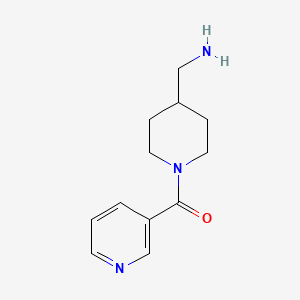
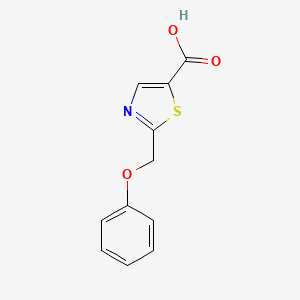
![[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol](/img/structure/B1414744.png)

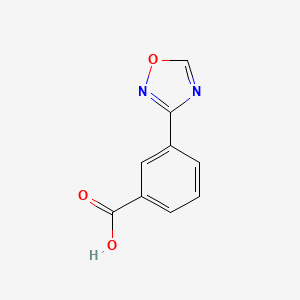
![3-Chloro-4-[(dimethylamino)methyl]aniline](/img/structure/B1414749.png)
